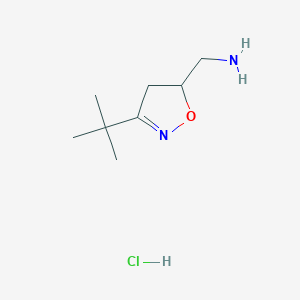
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazoline derivatives It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring and methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethylamine: Similar structure with an ethylamine group.
Uniqueness
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxazoline derivatives.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-4-6(5-9)11-10-7;/h6H,4-5,9H2,1-3H3;1H |
InChI Key |
FAEGGPOBBAQDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



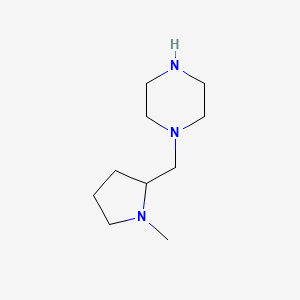
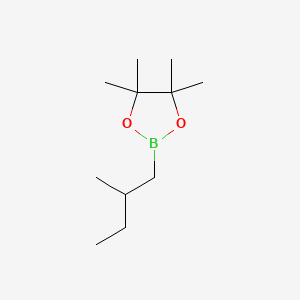
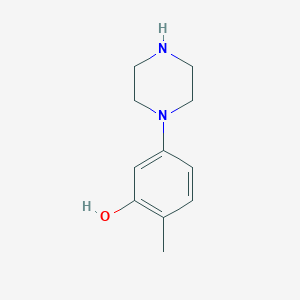

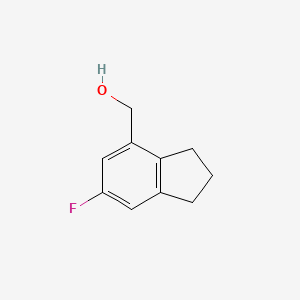

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
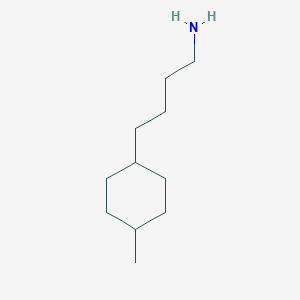
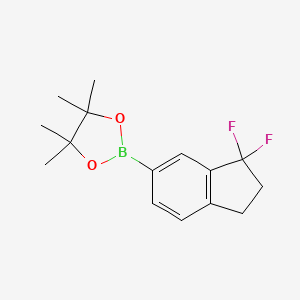


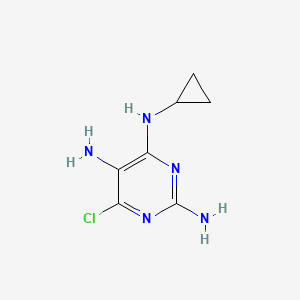
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
